6-Bromo-1-chloro-2-isopropoxynaphthalene

cross-coupling palladium catalysis sequential functionalization

Achieve sequential, chemoselective functionalization with 6-Bromo-1-chloro-2-isopropoxynaphthalene. Its unique tri-substitution pattern—featuring an orthogonal C–Br site (position 6) for Suzuki/Buchwald-Hartwig coupling and a stable C–Cl handle (position 1) for second-step derivatization—eliminates the risk of uncontrolled cross-reactivity seen with simpler halogenated naphthalene analogs. This building block accelerates the assembly of unsymmetrical polyaromatic frameworks for OLED emitters, pharmaceutical leads, and agrochemical candidates. Supplied with full analytical documentation to ensure batch-to-batch reproducibility in demanding R&D and scale-up environments.

Molecular Formula C13H12BrClO
Molecular Weight 299.59 g/mol
CAS No. 1394291-46-3
Cat. No. B3237751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloro-2-isopropoxynaphthalene
CAS1394291-46-3
Molecular FormulaC13H12BrClO
Molecular Weight299.59 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl
InChIInChI=1S/C13H12BrClO/c1-8(2)16-12-6-3-9-7-10(14)4-5-11(9)13(12)15/h3-8H,1-2H3
InChIKeyKWYRCUUQDLDXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS 1394291-46-3): Procurement Specifications and Baseline Characterization for Research Synthesis


6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS 1394291-46-3, molecular formula C₁₃H₁₂BrClO, molecular weight 299.59 g/mol) is a polysubstituted naphthalene derivative characterized by bromo, chloro, and isopropoxy functional groups on the naphthalene ring system . This substitution pattern positions the compound as a versatile intermediate in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials [1]. The compound is commercially available from multiple research chemical suppliers with purity specifications ranging from 97% to NLT 98% .

Why 6-Bromo-1-chloro-2-isopropoxynaphthalene Cannot Be Generically Substituted by Other Halogenated Naphthalenes


Substitution of 6-bromo-1-chloro-2-isopropoxynaphthalene with closely related halogenated naphthalene analogs cannot be performed without substantial risk to synthetic outcomes. The precise regiochemical arrangement of the bromo, chloro, and isopropoxy substituents determines both the compound's electronic properties and its orthogonal reactivity in cross-coupling reactions [1]. Analogs such as 6-bromo-1-chloronaphthalene (CAS 1000391-24-1) lack the 2-isopropoxy group entirely, eliminating a key synthetic handle for subsequent derivatization . Conversely, compounds like 2-chloro-6-isopropoxynaphthalene (CAS 1881330-67-1) lack the bromo substituent, which serves as the primary site for palladium-catalyzed cross-coupling reactions . The unique tri-substitution pattern of the target compound enables sequential, chemoselective functionalization that simpler halogenated naphthalenes cannot achieve.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS 1394291-46-3) for Scientific Procurement


Dual Halogen Orthogonal Reactivity: Bromo vs. Chloro Substituent Comparison with 6-Bromo-1-chloronaphthalene

The presence of both bromo (position 6) and chloro (position 1) substituents on the naphthalene core of 6-bromo-1-chloro-2-isopropoxynaphthalene provides orthogonal reactivity not present in mono-halogenated analogs. The bromo substituent serves as a preferential site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the chloro substituent remains intact under these conditions, enabling subsequent functionalization after the first coupling step [1]. This chemoselectivity, inherent to the specific substitution pattern of the target compound, is fundamentally absent in the simpler analog 6-bromo-1-chloronaphthalene, which lacks the 2-isopropoxy group and thus offers only dual-halogen reactivity without the additional synthetic handle of the isopropoxy moiety .

cross-coupling palladium catalysis sequential functionalization

Commercial Purity Benchmarking: 6-Bromo-1-chloro-2-isopropoxynaphthalene vs. 6-Bromo-1-chloronaphthalene

Commercially available 6-bromo-1-chloro-2-isopropoxynaphthalene is offered with purity specifications of ≥97% and NLT 98% by multiple suppliers [REFS-1, REFS-2]. In comparison, the structurally simpler analog 6-bromo-1-chloronaphthalene (CAS 1000391-24-1) is typically available at ≥95% purity . The higher baseline purity specification for the target compound reduces the burden of pre-reaction purification and minimizes impurities that could interfere with sensitive cross-coupling or biological assay applications.

purity quality control procurement specification

Synthetic Accessibility via Commercially Available Precursor: 2-Chloro-6-isopropoxynaphthalene

The synthesis of 6-bromo-1-chloro-2-isopropoxynaphthalene has been described as proceeding via bromination of 1-chloro-2-isopropoxynaphthalene using bromine or a brominating agent under controlled conditions . Critically, the precursor 2-chloro-6-isopropoxynaphthalene (CAS 1881330-67-1) is commercially available with 95% purity , providing a defined synthetic entry point. This contrasts with more complex or less accessible precursor requirements for other polyhalogenated naphthalene derivatives.

synthesis intermediate scalability

Optimal Research and Industrial Application Scenarios for 6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS 1394291-46-3)


Sequential Palladium-Catalyzed Cross-Coupling for Complex Polycyclic Scaffold Construction

In medicinal chemistry and materials science, the orthogonal reactivity of the bromo and chloro substituents in 6-bromo-1-chloro-2-isopropoxynaphthalene enables sequential Pd-catalyzed cross-coupling reactions [1]. The more reactive C–Br bond at position 6 undergoes selective Suzuki or Buchwald-Hartwig coupling while the C–Cl bond at position 1 remains intact, allowing subsequent functionalization with a second coupling partner [2]. This chemoselective strategy is employed for the rapid assembly of unsymmetrical polyaromatic frameworks, including potential OLED emitter precursors and pharmaceutical lead candidates [3].

Synthesis of OLED Materials and Optoelectronic Building Blocks

Halogenated naphthalene derivatives with precise substitution patterns serve as key intermediates in the construction of organic light-emitting diode (OLED) materials [1]. The bromo and chloro substituents of 6-bromo-1-chloro-2-isopropoxynaphthalene act as handles for introducing conjugated aromatic moieties via cross-coupling, while the isopropoxy group provides solubility and modulates electronic properties of the resulting extended π-systems [2]. This compound class has been identified as a versatile intermediate for optoelectronic device applications [3].

Agrochemical and Pharmaceutical Intermediate Development

As a polysubstituted naphthalene building block, 6-bromo-1-chloro-2-isopropoxynaphthalene serves as a versatile intermediate in the synthesis of pharmaceutical and agrochemical candidates [1]. The combination of halogen and alkoxy substituents on the naphthalene scaffold is commonly found in bioactive molecules targeting various enzyme classes and receptor systems, making this compound a strategic entry point for structure-activity relationship (SAR) exploration in medicinal chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-chloro-2-isopropoxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.